1H-Pyrazole-1-carboximidamide, N-methyl-
Overview
Description
1H-Pyrazole-1-carboximidamide, N-methyl-: is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a pyrazole ring substituted with a carboximidamide group and an N-methyl group. This compound is widely used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1-carboximidamide, N-methyl- can be synthesized through several methods. One common method involves the reaction of pyrazole with cyanamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product can be isolated through crystallization .
Industrial Production Methods: In industrial settings, the synthesis of 1H-Pyrazole-1-carboximidamide, N-methyl- often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-1-carboximidamide, N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The carboximidamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1H-Pyrazole-1-carboximidamide, N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-carboximidamide, N-methyl- involves its interaction with specific molecular targets. The compound can act as a guanylation agent, introducing guanidinium groups into target molecules. This process involves the formation of a cationic intermediate, which reacts with deprotonated amines to form guanidinium derivatives . The pyrazole ring structure also contributes to its biological activity by interacting with various enzymes and receptors .
Comparison with Similar Compounds
1H-Pyrazole-1-carboxamidine: Similar in structure but lacks the N-methyl group.
1H-Pyrazole-1-carboxamidine hydrochloride: A salt form that is commonly used in organic synthesis.
1H-Pyrazole-1-carboximidamide, N-ethyl-: An analog with an ethyl group instead of a methyl group.
Uniqueness: 1H-Pyrazole-1-carboximidamide, N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N'-methylpyrazole-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-7-5(6)9-4-2-3-8-9/h2-4H,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYNNHMXMDLMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449484 | |
Record name | 1H-Pyrazole-1-carboximidamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194852-88-5 | |
Record name | 1H-Pyrazole-1-carboximidamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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